molecular formula C20H18N2O6 B2468581 N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 2034564-06-0

N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No.: B2468581
CAS No.: 2034564-06-0
M. Wt: 382.372
InChI Key: HNEKQWNVFIRRBR-UHFFFAOYSA-N
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Description

N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a synthetic organic compound provided for research purposes. This molecule, with the CAS number 2034564-06-0 , has a molecular formula of C20H18N2O6 and a molecular weight of 382.37 g/mol . Its structure features a 2,3-dihydro-1,4-benzodioxine ring system linked to a complex amide chain that includes a phenylethyl group and a 2,4-dioxooxazolidin-3-yl moiety . Researchers can utilize this compound as a specialized building block in medicinal chemistry and drug discovery projects. It is strictly for laboratory research use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O6/c23-18-12-27-20(25)22(18)10-14(13-6-2-1-3-7-13)21-19(24)17-11-26-15-8-4-5-9-16(15)28-17/h1-9,14,17H,10-12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNEKQWNVFIRRBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NC(CN3C(=O)COC3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2,4-Dioxooxazolidin-3-yl)-1-phenylethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, and related research findings.

Chemical Structure and Properties

The compound features a unique molecular structure that includes:

  • Oxazolidinone ring
  • Phenylethyl group
  • Dihydrobenzo[b][1,4]dioxine moiety

Its molecular formula is C23H24N4O4C_{23}H_{24}N_{4}O_{4}, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. This structural configuration may provide distinct pharmacological properties that are not observed in other similar compounds.

Biological Activity

Antibacterial and Antifungal Properties

Recent studies have evaluated the antibacterial and antifungal activities of compounds related to the benzodioxane structure. For example, a series of 4-thiazolidinone derivatives containing a 1,4-benzodioxane ring were synthesized and tested against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. Some of these compounds exhibited comparable or superior activity to reference drugs like norfloxacin and chloramphenicol .

Anti-inflammatory Effects

The 1,4-benzodioxane derivatives have also been noted for their anti-inflammatory properties. For instance, certain derivatives demonstrated significant anti-inflammatory activity in preclinical models. The structure-activity relationship (SAR) studies indicated that the positioning of substituents on the benzodioxane framework plays a crucial role in modulating these effects .

Synthesis

The synthesis of this compound involves multiple steps:

  • Formation of the Oxazolidinone Ring : Starting from appropriate precursors, the oxazolidinone ring is constructed using standard organic synthesis techniques.
  • Introduction of the Dihydrobenzo[b][1,4]dioxine Moiety : This step typically involves cyclization reactions that yield the desired benzodioxane structure.
  • Amidation : Finally, the carboxylic acid derivative is converted to an amide by reacting it with an amine.

The overall yield and purity of the synthesized compounds were characterized using techniques such as FTIR and NMR spectroscopy .

Case Studies

Several case studies have highlighted the biological activity of similar compounds:

  • Study on Anticancer Activity : A compound derived from a benzodioxane framework was shown to inhibit growth in human ovarian carcinoma xenograft models. The mechanism was linked to its ability to interfere with critical cellular pathways involved in cancer progression .
  • Research on Anti-inflammatory Mechanisms : Another study focused on how benzodioxane derivatives modulate inflammatory pathways. Certain compounds were found to inhibit pro-inflammatory cytokines effectively, suggesting potential therapeutic applications in inflammatory diseases .

Comparative Table of Related Compounds

Compound NameMolecular FormulaBiological Activity
1-(2-(2,4-Dioxooxazolidin-3-yl)-1-phenylethyl)-3-(naphthalen-1-ylmethyl)ureaC23H24N4O4Potential antibacterial and anti-inflammatory
1,4-Benzodioxane DerivativeC19H19N3O5Anti-inflammatory
Thiazolidinone DerivativeC23H24N4O5SAntibacterial against E. coli

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Evidence

(a) AZ331 (5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide)
  • Core Structure : 1,4-dihydropyridine (DHP) ring substituted with thioether and carboxamide groups.
  • Key Differences: AZ331 lacks the oxazolidinone and dihydrobenzo[dioxine] groups but shares the carboxamide functionality.
(b) DM-11 (1-(2,4-Dichlorobenzyl)-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide)
  • Core Structure : Pyrrole-carboxamide linked to a dihydropyridine scaffold.
  • Key Differences: DM-11 incorporates a dichlorobenzyl group, enhancing electrophilic reactivity, but lacks the dihydrobenzo[dioxine] system. Its dihydropyridine subunit is structurally simpler than the target compound’s oxazolidinone-dioxine hybrid .
(c) 898496-61-2 (3-Isoxazolecarboxamide, 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-methyl-4-[2-(2-methylphenyl)diazenyl]phenyl])
  • Core Structure : Isoxazole-carboxamide with a dihydrobenzo[dioxine] substituent.
  • Key Differences: While sharing the dihydrobenzo[dioxine] group, this compound replaces the oxazolidinone with an isoxazole ring and includes a diazenyl linker, which may confer distinct electronic properties and binding affinities .

Comparative Data Table

Compound Name Molecular Weight (g/mol) Key Functional Groups Solubility (LogP) Reported Activity
Target Compound ~437.4 Oxazolidinone, dihydrobenzo[dioxine] ~2.8 (predicted) Antimicrobial (hypothesized)
AZ331 ~579.6 DHP, thioether, methoxyphenyl ~3.5 Calcium channel modulation
DM-11 ~484.3 Pyrrole, dihydropyridine, dichlorobenzyl ~4.1 Enzyme inhibition (undisclosed)
898496-61-2 ~488.5 Isoxazole, diazenyl, dihydrobenzo[dioxine] ~3.9 Photodynamic applications

Key Findings from Structural Comparisons

Oxazolidinone vs.

Substituent Effects : The phenylethyl spacer in the target compound likely improves membrane permeability relative to the rigid diazenyl linker in 898496-61-2 .

Q & A

Q. What are the primary synthetic routes for this compound, and how are key intermediates purified?

The synthesis involves multi-step organic reactions, including:

  • Oxazolidinone ring formation : Cyclization of a urea precursor using carbonyldiimidazole (CDI) under anhydrous conditions in DMF at 60°C.
  • Amide coupling : Reaction of the oxazolidinone intermediate with 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid using HATU/DIPEA in DMF.
  • Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradient) isolates intermediates, while final product purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water) .

Q. Which spectroscopic methods are critical for structural elucidation?

  • 1H/13C NMR : DMSO-d6 resolves proton environments (e.g., oxazolidinone carbonyl at δ 170–175 ppm, aromatic protons at δ 6.8–7.4 ppm).
  • HRMS : Electrospray ionization (ESI+) confirms molecular ion [M+H]+ with <2 ppm error.
  • IR : Strong absorbance at 1740 cm⁻¹ (C=O stretch) and 1680 cm⁻¹ (amide I band) .

Q. What solubility profiles are observed, and how are they managed in biological assays?

The compound has low aqueous solubility (logP ~3.5). Strategies include:

  • Co-solvents : 10% DMSO in PBS for in vitro studies.
  • Salt formation : Hydrochloride salt improves solubility to >200 μM.
  • Nanoemulsions : Poloxamer 407-based formulations enhance bioavailability in vivo .

Advanced Research Questions

Q. How can reaction yields be optimized during oxazolidinone ring closure?

Competing pathways (e.g., epimerization) are mitigated by:

  • Catalyst screening : DBU outperforms Et3N in reducing racemization (yield increases from 45% to 72%).
  • Solvent effects : Anhydrous DMF minimizes hydrolysis vs. THF.
  • DOE optimization : A 3² factorial design identifies optimal temperature (65°C) and CDI stoichiometry (1.5 eq) .

Q. What methodologies resolve discrepancies in IC50 values across kinase inhibition assays?

Discrepancies may arise from assay conditions (e.g., ATP concentration). Solutions include:

  • ATP titration : Perform assays at 1 mM and 10 µM ATP to assess competition.
  • Cellular target engagement : CETSA confirms binding in live cells (ΔTm ≥ 2°C at 10 µM).
  • Orthogonal validation : SPR analysis quantifies KD values, comparing to biochemical IC50 .

Q. How can computational modeling guide derivative design for improved metabolic stability?

  • Metabolite prediction : Schrödinger’s MetaSite identifies vulnerable sites (e.g., oxazolidinone ring oxidation).
  • CYP3A4 docking : Replace labile methyl groups with fluorine to reduce metabolic clearance.
  • In silico ADMET : SwissADME predicts logS and CYP450 inhibition profiles for prioritized analogs .

Q. What strategies validate the hypothesized HDAC6 selectivity over HDAC1?

  • Isozyme-specific assays : Fluorogenic substrates (HDAC6: Tubulin peptide vs. HDAC1: Histone H4).
  • Crystal structures : Co-crystallization with HDAC6 reveals key interactions (e.g., hydrophobic pocket occupancy by the phenylethyl group).
  • Gene knockout models : HDAC6−/− cells show abolished antiproliferative effects, unlike HDAC1−/− .

Data Contradiction Analysis

Q. How should researchers address conflicting cytotoxicity data between 2D vs. 3D cell models?

  • Hypothesis : Poor penetration in 3D spheroids.
  • Testing :

LC-MS quantifies intracellular levels in 3D vs. monolayer cultures.

Fluorescent analogs (e.g., BODIPY-tagged) track spatial distribution via confocal microscopy.

Modify lipophilicity (logP 2.0–4.0) to enhance penetration .

Q. Why does the compound show species-specific activity in murine vs. human xenografts?

  • Metabolic profiling : Human liver microsomes show 3-fold higher CLint than murine.
  • Protein binding : 90% binding to murine serum albumin vs. 75% in human reduces free fraction.
  • Solution : Use humanized PDX models and adjust dosing (BID vs. QD) .

Methodological Tables

Q. Table 1. Key Reaction Optimization Parameters

ParameterOptimal RangeImpact on Yield
Temperature60–70°C↑ 20%
CDI Equivalents1.2–1.5 eq↑ 15%
SolventAnhydrous DMF↑ Purity 10%

Q. Table 2. Biological Assay Conditions

Assay TypeATP (mM)Detection MethodIC50 (nM) Range
Kinase X (biochem)1.0Radioactive50–200
Kinase X (cellular)0.1Luminescent500–1500

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